REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:7]O.[Si]([CH:13]=[N+:14]=[N-])(C)(C)C.[C:16]([OH:22])([C:18](F)(F)F)=[O:17].[CH3:23][C:24](O)=O>O=[Pt]=O.C(Cl)Cl>[NH2:14][C:13]1[CH:24]=[CH:23][C:2]2[CH2:3][CH2:4][CH2:5][CH2:6][C:1]=2[C:18]=1[C:16]([O:22][CH3:7])=[O:17]
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Name
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Example 128B
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Quantity
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13.66 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
190 mL
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Type
|
reactant
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Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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48 mL
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Type
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reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
30.9 mL
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Type
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reactant
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Smiles
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[Si](C)(C)(C)C=[N+]=[N-]
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Name
|
|
Quantity
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26 mL
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Type
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reactant
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Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
|
7 g
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Type
|
catalyst
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Smiles
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O=[Pt]=O
|
Name
|
|
Quantity
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154 mL
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Type
|
solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched with 3 mL glacial AcOH
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Type
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CUSTOM
|
Details
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The solvent was evaporated to dryness
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Type
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CUSTOM
|
Details
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to give a residue
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Type
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CUSTOM
|
Details
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purged with Ar
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Type
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ADDITION
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Details
|
The solution of the residue in AcOH was then added
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Type
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CUSTOM
|
Details
|
The vessel was fitted to the Parr shaker
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Type
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ADDITION
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Details
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charged with H2 to 60 psi (fill and vent 3×)
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Type
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WAIT
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Details
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The shaker was run for 3 hours
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Duration
|
3 h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to yield a solid residue
|
Type
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STIRRING
|
Details
|
The reaction was stirred for 3 hours
|
Duration
|
3 h
|
Type
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CUSTOM
|
Details
|
transferred to a separatory funnel
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Type
|
WASH
|
Details
|
The organic layer was washed with NaOH (2×250 mL) and brine (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=2CCCCC2C=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.72 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |